molecular formula C14H20N2O3S B2620396 N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide CAS No. 2309554-21-8

N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide

Cat. No.: B2620396
CAS No.: 2309554-21-8
M. Wt: 296.39
InChI Key: ZRSVDALNWKLDRN-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide is an organic compound with a complex structure that includes both hydroxyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methylsulfanylbutylamine and 3-methylphenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane or ethanol. The temperature is maintained at a moderate level, typically around 25-30°C.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Modified amines or alcohols.

    Substitution Products: Ethers or esters.

Scientific Research Applications

N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)-N’-(3-methylphenyl)oxamide: Similar structure but with an ethyl group instead of a butyl group.

    N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(4-methylphenyl)oxamide: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness

N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-4-3-5-11(8-10)16-14(19)13(18)15-9-12(17)6-7-20-2/h3-5,8,12,17H,6-7,9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVDALNWKLDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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